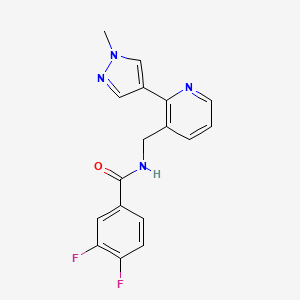

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is based on bioisosterism, where an N atom replaces the C atom in an ortho-aniline. The compound is designed to target mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is a common target for amide fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been particularly successful in recent years, leading to the development of commercial fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr .

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide consists of a benzene ring with a difluoromethyl group, a pyrazole ring, and a pyridine ring. The compound exhibits white crystals with a melting point of 188–190 °C. Key NMR signals include those from the pyridine and pyrazole rings .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including acylation, amidation, and other transformations. For example, it reacts with oxalyl chloride to form the desired product .

Physical And Chemical Properties Analysis

The compound exists as white crystals with a melting point of 188–190 °C. Its NMR signals provide insights into its structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Imaging Applications

- PET Imaging Agent Synthesis : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates its potential as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This compound was synthesized with a 1% overall chemical yield through a 9-step process, highlighting the complexity and specificity of the synthesis for targeted imaging applications (Wang et al., 2013).

Material Science and Organic Chemistry

- Supramolecular Structures : Research on tetrafluoroterephthalic acid and its interactions with various N-containing heterocycles reveals the significance of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in forming novel crystals. These interactions are crucial for the development of higher-order supramolecular structures (Wang et al., 2014).

Bioorganic and Medicinal Chemistry

- Synthetic Strategy for Fluorinated Pyrazoles : The development of a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable in medicinal chemistry due to their potential functionalization, emphasizes the compound's role in creating building blocks for pharmaceuticals (Surmont et al., 2011).

- Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds in treating inflammation and cancer (Rahmouni et al., 2016).

Wirkmechanismus

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide likely acts as a fungicide by targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. In molecular docking studies, it forms hydrogen bonds with specific amino acids on SDH, contributing to its antifungal activity .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-12(3-2-6-20-16)8-21-17(24)11-4-5-14(18)15(19)7-11/h2-7,9-10H,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYSMLHSPWWMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)

![1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B2847576.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)

![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)

![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)